molecular formula C8H6F2O3 B1330615 2,4-Difluoromandelic acid CAS No. 132741-30-1

2,4-Difluoromandelic acid

Cat. No.: B1330615
CAS No.: 132741-30-1
M. Wt: 188.13 g/mol
InChI Key: RRRQFGNNRJHLNV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 2,4-Difluoromandelic acid are currently unknown. The compound is used in proteomics research , suggesting it may interact with proteins or other biomolecules.

Mode of Action

As a biochemical used in proteomics research , it may interact with proteins or other biomolecules in a way that affects their function or structure

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein-related pathways.

Pharmacokinetics

The compound has a molecular weight of 188.13 , which may influence its bioavailability and pharmacokinetic properties

Result of Action

Given its use in proteomics research , it may have effects on protein function or structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Difluoromandelic acid can be synthesized through the fluorination reaction of hydroquinone. The process involves two main steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The use of advanced fluorination techniques and catalysts may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoromandelic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various halides can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,4-Difluoromandelic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,4-Difluorobenzoic acid
  • 3,4-Difluoromandelic acid
  • 2,4-Difluorophenylacetic acid

Comparison: 2,4-Difluoromandelic acid is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher melting point and different solubility characteristics, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

2-(2,4-difluorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRQFGNNRJHLNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343276
Record name 2,4-Difluoromandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132741-30-1
Record name 2,4-Difluoromandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 132741-30-1
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